[3-Methyl-4-(morpholin-4-yl)phenyl]methanol
Description
[3-Methyl-4-(morpholin-4-yl)phenyl]methanol (CID 17604319) is a benzyl alcohol derivative with a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . Its structure comprises a benzene ring substituted with a hydroxymethyl (–CH₂OH) group, a methyl group at position 3, and a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) at position 2. The compound is synthesized via a multi-step process involving tert-butyldimethylsilyl (TBDMS) protection of the alcohol group, followed by deprotection using tetrabutylammonium fluoride (TBAF) and methanol .
This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of PARP1 inhibitors and other bioactive molecules . Its hydroxymethyl group enables further functionalization (e.g., esterification, oxidation), while the morpholine moiety enhances solubility and bioavailability due to its basic nitrogen and hydrogen-bonding capacity.
Properties
IUPAC Name |
(3-methyl-4-morpholin-4-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-8-11(9-14)2-3-12(10)13-4-6-15-7-5-13/h2-3,8,14H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSILPVRSVMCFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-4-(morpholin-4-yl)phenyl]methanol typically involves the reaction of 3-methyl-4-nitrobenzaldehyde with morpholine under specific conditions. The nitro group is reduced to an amine, followed by the formation of the morpholine ring. The final step involves the reduction of the aldehyde group to a hydroxymethyl group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Methyl-4-(morpholin-4-yl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-Methyl-4-(morpholin-4-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [3-Methyl-4-(morpholin-4-yl)phenyl]methanol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The morpholine ring and hydroxymethyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
(3-Methyl-4-(trifluoromethyl)phenyl)methanol
- Molecular Formula : C₉H₉F₃O
- Key Features : Replaces the morpholine group with a trifluoromethyl (–CF₃) group .
- Comparison: Electron Effects: The –CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating morpholine. Lipophilicity: The –CF₃ group increases lipophilicity (logP ≈ 2.5 vs. Applications: Used as a building block in fluorinated drug candidates, where metabolic stability is critical .
{3-[2-(Morpholin-4-yl)pyrimidin-5-yl]phenyl}methanol (65c)
Analogues with Functional Group Variations
{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid
- Molecular Formula: C₁₃H₂₀BNO₄
- Key Features : Replaces the hydroxymethyl group with a boronic acid (–B(OH)₂) and adds an ethoxy linker between the morpholine and benzene ring .
- Comparison: Reactivity: The boronic acid enables Suzuki-Miyaura coupling for biaryl synthesis, unlike the target compound’s alcohol group.
3-Methyl-2-morpholin-4-yl-chromen-4-one (3b)
- Molecular Formula: C₁₄H₁₅NO₃
- Key Features: Chromenone (benzopyran) core fused with a morpholine ring .
- Comparison: Electronic Properties: The chromenone system is electron-deficient, contrasting with the electron-rich benzene ring in the target compound. Applications: Chromenones are explored as kinase inhibitors, leveraging their planar structure for π-π stacking in enzyme active sites .
Analogues with Different Pharmacophores
2-(4-Isopropyl-3-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide
- Molecular Formula : C₂₂H₂₈N₂O₃
- Key Features : Morpholine is part of an acetamide side chain rather than directly attached to the benzene ring .
- Steric Effects: The isopropyl group introduces steric bulk, which may limit binding to certain receptors .
N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA)
Biological Activity
[3-Methyl-4-(morpholin-4-yl)phenyl]methanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-4-(chloromethyl)phenol with morpholine. The process can be optimized using various solvents and catalysts to enhance yield and purity. For example, a study demonstrated the use of ethanol and DMF as solvents, achieving a yield of 72% through a straightforward reaction setup .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be comparable to established antibiotics, indicating its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin: 2 |
| Escherichia coli | 15.0 | Trimethoprim: 1 |
| Bacillus cereus | 10.0 | Isoniazid: 0.25 |
Cytotoxicity and Apoptosis Induction
In cellular models, this compound has been shown to induce apoptosis in cancer cell lines. A study indicated that at concentrations as low as 1 µM, the compound caused morphological changes consistent with apoptosis and increased caspase-3 activity by up to 57% at higher concentrations (10 µM) . This suggests a mechanism where the compound may disrupt microtubule assembly, leading to cell cycle arrest and subsequent apoptosis.
The proposed mechanism of action involves interference with cellular signaling pathways critical for cell survival. It has been observed that this compound can inhibit specific protein interactions involved in mitochondrial function, leading to increased reactive oxygen species (ROS) production and triggering apoptotic pathways .
Case Studies
- In Vivo Studies : In animal models, administration of this compound at doses of 5 mg/kg/day over five months showed no apparent toxicity, suggesting a favorable safety profile for further development in therapeutic applications .
- Cancer Cell Line Studies : A detailed investigation into its effects on breast cancer MDA-MB-231 cells revealed that the compound not only inhibited cell proliferation but also enhanced apoptotic markers significantly when compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
